molecular formula C17H19N3O7 B2874217 Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate CAS No. 1351623-09-0

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate

Cat. No.: B2874217
CAS No.: 1351623-09-0
M. Wt: 377.353
InChI Key: VHQQJFUGJVJYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is a complex organic compound featuring a unique structure that combines an oxadiazole ring, an azetidine ring, and an ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The azetidine ring may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-1,2,4-oxadiazole: Shares the oxadiazole core but lacks the azetidine and ester functionalities.

    Azetidine-1-carboxylate: Contains the azetidine ring but differs in the substituents attached to it.

    Methyl 2-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate: Similar structure but without the benzyl group.

Uniqueness

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is unique due to the combination of the oxadiazole and azetidine rings with an ester group, providing a distinct set of chemical and biological properties. This combination enhances its potential as a multifunctional molecule in various applications .

Properties

IUPAC Name

methyl 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3.C2H2O4/c1-20-14(19)10-18-8-12(9-18)15-16-13(17-21-15)7-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQQJFUGJVJYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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